cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
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Overview
Description
Cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate, also known as Cis-THF-AMCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is not yet fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also disrupt the cell cycle and inhibit DNA synthesis, leading to cell death. The antimicrobial properties of cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate are thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antiproliferative and cytotoxic effects on cancer cells, it has been shown to inhibit the growth of fungi and bacteria. It also appears to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Advantages And Limitations For Lab Experiments
One advantage of using cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in drug discovery make it an attractive candidate for further research. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to develop targeted therapies.
Future Directions
There are a number of potential future directions for research on cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate. One area of interest is its potential use in the development of anticancer drugs. Further research is needed to fully understand its mechanism of action and to develop targeted therapies. Additionally, its antimicrobial and anti-inflammatory properties make it a promising candidate for the development of new antibiotics and anti-inflammatory drugs. Further research is also needed to explore its potential applications in other areas of scientific research.
Synthesis Methods
Cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can be synthesized through a multistep process that involves the reaction of tert-butyl 2-(bromomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate with ammonia. The resulting product is then treated with hydrochloric acid to yield cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate.
Scientific Research Applications
Cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have antiproliferative and cytotoxic effects on cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been found to have antimicrobial properties, suggesting its potential use in the development of new antibiotics.
properties
IUPAC Name |
tert-butyl (3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9?,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZFHDQGLQGCGB-FIBVVXLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate |
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